molecular formula C20H28N6O2S B357679 N-[3-(diethylamino)propyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide CAS No. 898622-67-8

N-[3-(diethylamino)propyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

Cat. No.: B357679
CAS No.: 898622-67-8
M. Wt: 416.5g/mol
InChI Key: VHCMONDWOULMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(diethylamino)propyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[3-(diethylamino)propyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(diethylamino)propyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is unique due to its complex structure, which allows for multiple pharmacological activities. Its ability to interact with various molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

898622-67-8

Molecular Formula

C20H28N6O2S

Molecular Weight

416.5g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

InChI

InChI=1S/C20H28N6O2S/c1-5-25(6-2)9-7-8-21-18(27)16-23-17-15-13-10-20(3,4)28-11-14(13)29-19(15)22-12-26(17)24-16/h12H,5-11H2,1-4H3,(H,21,27)

InChI Key

VHCMONDWOULMGM-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC(=O)C1=NN2C=NC3=C(C2=N1)C4=C(S3)COC(C4)(C)C

Canonical SMILES

CCN(CC)CCCNC(=O)C1=NN2C=NC3=C(C2=N1)C4=C(S3)COC(C4)(C)C

Origin of Product

United States

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